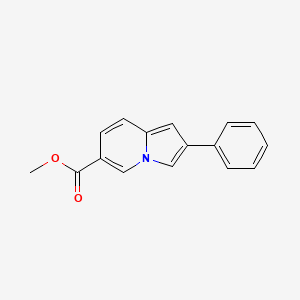

Methyl 2-phenylindolizine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-phenylindolizine-6-carboxylate is an indolizine derivative characterized by a bicyclic heteroaromatic system fused with a pyrrole and pyridine ring. The compound features a phenyl group at the 2-position and a methyl ester moiety at the 6-position. Indolizines are of significant interest in medicinal chemistry due to their structural similarity to indoles and their diverse biological activities, including roles as calcium channel blockers, CNS depressants, and enzyme inhibitors . The methyl ester group at position 6 may enhance solubility and bioavailability compared to carboxylic acid derivatives, making it a candidate for further pharmacological exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylindolizine-6-carboxylate typically involves the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-phenylindolizine-6-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include substituted indolizines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Methyl 2-phenylindolizine-6-carboxylate and its derivatives have shown promising anticancer properties. A study evaluated a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues for their in vitro cyclooxygenase-2 (COX-2) inhibition activity. The most active compound exhibited an IC50 of 6.71 µM, comparable to indomethacin, a standard non-steroidal anti-inflammatory drug . This suggests potential for development as anti-inflammatory and anticancer agents.

Antimicrobial Properties

Research indicates that indolizine derivatives, including this compound, possess antimicrobial activity. A novel series of substituted indolizines demonstrated effectiveness against various bacterial strains, showcasing their potential as therapeutic agents against infections .

Synthesis of Novel Indolizines

This compound serves as a precursor for synthesizing more complex indolizine derivatives through various chemical reactions, including Friedel-Crafts type hydroxyalkylation. These reactions allow for the functionalization of the indolizine core, leading to diverse compounds with enhanced biological activities .

Organic Sensitizers in Solar Cells

Substituted indolizines, including this compound, are explored as organic sensitizers in dye-sensitized solar cells (DSSCs). Their unique electronic properties make them suitable for enhancing the efficiency of solar energy conversion .

Fluorescent Probes

The compound's structure allows it to be utilized in the development of fluorescent probes for bioimaging applications. These probes can be employed in detecting biological markers and monitoring cellular processes due to their photophysical properties .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-phenylindolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between methyl 2-phenylindolizine-6-carboxylate and related compounds:

Key Observations:

Heterocyclic Core: Quinoline derivatives (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) exhibit a larger aromatic system, which may enhance π-π stacking interactions compared to indolizines .

Synthetic Routes: Indolizines are commonly synthesized via cyclization reactions using pyrrole precursors and α,β-unsaturated esters, whereas quinolines often involve Friedländer or alkylation pathways . The use of Grubbs catalysts in synthesizing ethyl 6-cyano-5-hydroxy-7-phenylindolizine-8-carboxylate highlights the role of transition-metal catalysis in complex indolizine functionalization .

phenyl) and position critically influence bioactivity . Quinoline derivatives like methyl 6-methoxy-2-phenylquinoline-4-carboxylate are prioritized for P-glycoprotein inhibition, likely due to their extended conjugated systems .

Physical Properties: Dihedral angles between aromatic rings (e.g., 41.73° in ethyl 2-benzoyl-6-methylindolizine-7-carboxylate) impact molecular planarity and crystallinity, which are relevant for solid-state applications or crystallography .

Biological Activity

Methyl 2-phenylindolizine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article summarizes the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure. Its molecular formula is C15H13N, and it exhibits unique pharmacological properties due to the presence of functional groups that influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various strains of bacteria, including Mycobacterium tuberculosis. The structure-activity relationship indicates that specific substituents at the 2 and 6 positions of the indolizine scaffold are crucial for enhancing its antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium tuberculosis H37Rv | 4 µg/mL |

| Compound B | MDR strains of M. tuberculosis | 32 µg/mL |

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

The above table summarizes findings from various studies indicating that modifications to the indolizine structure can lead to enhanced antibacterial activity, particularly against resistant strains.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . A series of derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an important target in inflammatory diseases. Selective COX-2 inhibitors derived from this scaffold demonstrated lower adverse effects compared to non-selective inhibitors.

Table 2: COX-2 Inhibition by Indolizine Derivatives

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Methyl A | 85% | 12 |

| Methyl B | 75% | 20 |

| Methyl C | 90% | 10 |

These results suggest that methyl indolizine derivatives could serve as promising candidates for developing new anti-inflammatory drugs.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. Molecular docking studies have identified potential targets such as:

- CYP121 - A cytochrome P450 enzyme implicated in drug metabolism.

- Malate Synthase - An enzyme involved in the metabolic pathways of bacteria.

- COX-2 - An enzyme that plays a crucial role in inflammation.

These interactions are essential for understanding how structural modifications can enhance or diminish biological activity.

Case Studies

- In Vitro Studies on Mycobacterium tuberculosis : A study demonstrated that methyl derivatives showed promising anti-TB activity with MIC values significantly lower than traditional antibiotics, indicating their potential as alternative treatments for resistant strains .

- Anti-inflammatory Efficacy : Research on a series of methyl-substituted indolizines revealed that they not only inhibited COX-2 but also exhibited antioxidant properties, suggesting a dual mechanism that could be beneficial in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-phenylindolizine-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of pre-functionalized intermediates. For example, analogous quinoline derivatives are synthesized via acid-catalyzed cyclization of substituted acetophenones with methyl esters, followed by purification using column chromatography . Key parameters include solvent choice (e.g., acetone or DMF), stoichiometry of methyl iodide for esterification, and reaction time (5–24 hours). Optimization requires monitoring via TLC and adjusting catalyst concentrations (e.g., potassium carbonate) .

Q. How is the purity of this compound validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) is standard for assessing purity (>95%). Retention time comparisons with reference standards and UV-Vis spectroscopy (λ ~250–300 nm for conjugated systems) are critical . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (C₁₆H₁₃NO₂; theoretical 251.09 g/mol).

Q. What crystallographic techniques are used to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles . ORTEP-3 visualizes thermal ellipsoids and molecular geometry . Data collection requires cryogenic cooling (100 K) to minimize disorder.

Advanced Research Questions

Q. How do ring puckering parameters (e.g., Cremer-Pople coordinates) describe the conformational flexibility of the indolizine core?

- Methodology : The Cremer-Pople formalism defines puckering amplitude (Q) and phase angle (ϕ) to quantify non-planarity . For indolizine derivatives, displacement coordinates (zj) perpendicular to the mean plane are calculated from SCXRD data. Pseudorotation pathways can be modeled using DFT (B3LYP/6-311+G(d,p)) to correlate energetics with experimental puckering .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray structures) be reconciled?

- Methodology : Dynamic effects (e.g., solvent-dependent tautomerism) may explain discrepancies. For example, unexpected 1H NMR splitting could arise from slow conformational exchange on the NMR timescale. Variable-temperature NMR or NOESY experiments clarify dynamic behavior . Cross-validate with computational NMR shielding tensors (GIAO method) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and substituent impacts (e.g., electron-withdrawing carboxylate) are modeled using Gaussian or ORCA . TD-DFT simulates UV-Vis spectra for comparison with experimental data .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

- Methodology : Meta-directing effects of the carboxylate group can be studied via Hammett plots or Fukui indices (DFT). For example, nitration or halogenation reactions are guided by steric hindrance from the 2-phenyl group and electronic activation at C-3/C-5 positions . Kinetic studies under varying temperatures/pH quantify substituent effects .

Q. Data Analysis and Interpretation

Q. What statistical methods are used to analyze crystallographic data reproducibility across multiple samples?

- Methodology : R-factor convergence (e.g., Rint<0.05) and Hirshfeld surface analysis assess data quality . Principal Component Analysis (PCA) clusters structural parameters (bond lengths, angles) from multiple datasets to identify outliers .

Q. How are synthetic yields optimized when scaling reactions from milligram to gram quantities?

- Methodology : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For esterification, microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) and improves yields (>80%) . Continuous-flow systems minimize byproducts in cyclization steps .

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 2-phenylindolizine-6-carboxylate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-7-8-15-9-14(11-17(15)10-13)12-5-3-2-4-6-12/h2-11H,1H3 |

InChI Key |

NKKCIUFCXFJIAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.